molecular formula C10H18O2 B14640140 2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]- CAS No. 54105-78-1

2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]-

Cat. No.: B14640140
CAS No.: 54105-78-1
M. Wt: 170.25 g/mol
InChI Key: MNVMUVSCAQIZEE-UHFFFAOYSA-N
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Description

2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]-:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]- typically involves the reaction of tetrahydropyran with 3-methyl-2-butenyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the alcohol to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include continuous flow reactors and the use of more efficient catalysts to speed up the reaction and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form saturated alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the 3-methyl-2-butenyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Substitution: Halides, amines, acidic or basic conditions.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Saturated alcohols.

    Substitution: Various substituted pyrans depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]- is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the construction of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as precursors to active pharmaceutical ingredients or as lead compounds in drug discovery.

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique structure imparts desirable properties to the final products.

Mechanism of Action

The mechanism of action of 2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Tetrahydro-2-methyl-2H-pyran: A similar compound with a methyl group instead of the 3-methyl-2-butenyl group.

    Tetrahydro-2-(2-propynyloxy)-2H-pyran: Another derivative with a propynyloxy group.

Uniqueness: 2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]- is unique due to the presence of the 3-methyl-2-butenyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

54105-78-1

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-(3-methylbut-2-enoxy)oxane

InChI

InChI=1S/C10H18O2/c1-9(2)6-8-12-10-5-3-4-7-11-10/h6,10H,3-5,7-8H2,1-2H3

InChI Key

MNVMUVSCAQIZEE-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1CCCCO1)C

Origin of Product

United States

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